molecular formula C9H10BrCl2N B2731850 7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2229434-27-7

7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B2731850
CAS No.: 2229434-27-7
M. Wt: 282.99
InChI Key: XPBLYWUPAVFZCW-UHFFFAOYSA-N
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Description

7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C9H9BrClN·HCl It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-1,2,3,4-tetrahydroisoquinoline and brominating agents.

    Bromination: The bromination of 5-chloro-1,2,3,4-tetrahydroisoquinoline is carried out using bromine or other brominating agents under controlled conditions to introduce the bromine atom at the desired position.

    Hydrochloride Formation: The resulting 7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent conversion to the hydrochloride salt. The process is optimized for yield, purity, and cost-effectiveness, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrahydroisoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Uniqueness

7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of both bromine and chlorine atoms in its structure. This dual halogenation can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN.ClH/c10-7-3-6-5-12-2-1-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBLYWUPAVFZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC(=C2)Br)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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